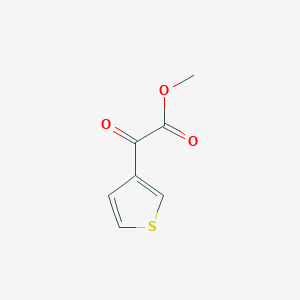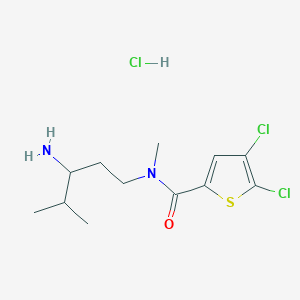
N-(3-Amino-4-methylpentyl)-4,5-dichloro-N-methylthiophene-2-carboxamide;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(3-Amino-4-methylpentyl)-4,5-dichloro-N-methylthiophene-2-carboxamide;hydrochloride” is a complex organic molecule. It contains functional groups such as amine, carboxamide, and thiophene, which could influence its chemical behavior .
Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For instance, the amine group could participate in acid-base reactions, and the carboxamide could undergo hydrolysis or reduction .Physical and Chemical Properties Analysis
Physical and chemical properties such as melting point, solubility, and stability are typically determined experimentally. These properties can be influenced by factors like molecular structure and intermolecular forces .Applications De Recherche Scientifique
Synthesis and Anticonvulsant Activity
- Schiff bases of 2-aminothiophenes, which are structurally related to N-(3-Amino-4-methylpentyl)-4,5-dichloro-N-methylthiophene-2-carboxamide, have been synthesized and evaluated for their anticonvulsant activity. These compounds showed promising results in controlling seizures induced by maximum electroshock and pentylenetetrazole, indicating potential in the treatment of epilepsy (Pk Kunda et al., 2013).
Radiosensitizers and Cytotoxins
- Nitrothiophene derivatives, similar in structure to the compound , have been synthesized and evaluated as radiosensitizers and bioreductively activated cytotoxins. These compounds showed potential in enhancing the effectiveness of radiotherapy and chemotherapy in cancer treatment (M. Threadgill et al., 1991).
Chemical Characterization and Crystal Structure
- Studies on thiourea derivatives of α-amino acids, which are structurally related to the compound, have contributed to understanding the chemical properties and crystal structures of such compounds. This research is crucial for developing new pharmaceuticals and understanding their interactions at the molecular level (L. Beyer et al., 1996).
Inhibitors of Poly(ADP-ribose)polymerase (PARP)
- Thiophenecarboxamides have been investigated as inhibitors of PARP, an enzyme involved in DNA repair. These compounds could potentially be used to treat cancer by inhibiting the repair of damaged DNA in cancer cells (A. Shinkwin et al., 1999).
Antipathogenic Activity
- New thiourea derivatives have been synthesized and evaluated for their antipathogenic activity, particularly against bacteria capable of forming biofilms. This research highlights the potential of these compounds in developing new antimicrobial agents (Carmen Limban et al., 2011).
Synthesis of Chiral Derivatives
- The synthesis of chiral derivatives of poly(3,4-ethylenedioxythiophene) incorporating amino acids like L-leucine demonstrates the potential of such compounds in various applications, including electrochromic devices and optical displays (D. Hu et al., 2014).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(3-amino-4-methylpentyl)-4,5-dichloro-N-methylthiophene-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18Cl2N2OS.ClH/c1-7(2)9(15)4-5-16(3)12(17)10-6-8(13)11(14)18-10;/h6-7,9H,4-5,15H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXRCSPHRWCMDNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCN(C)C(=O)C1=CC(=C(S1)Cl)Cl)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-{[1-(2-Cyclopentylacetyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2683077.png)
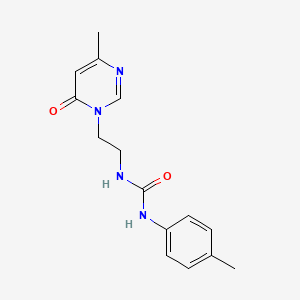

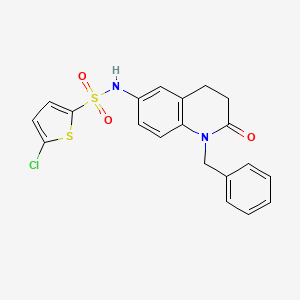

![2-METHYL-6H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-5-AMINE](/img/structure/B2683085.png)
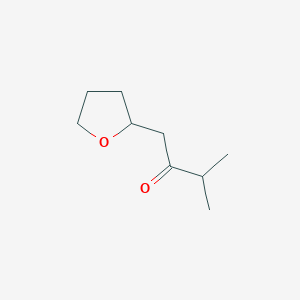

![N-(benzofuran-2-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2683088.png)
![2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetonitrile](/img/structure/B2683089.png)


![8-(3-chloro-4-fluorobenzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2683096.png)
